molecular formula C17H18O2 B8065960 4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid

4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8065960
M. Wt: 254.32 g/mol
InChI Key: BOPDISHICLITKG-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a tert-butyl group at the 4-position and a carboxylic acid moiety at the 3-position of the biphenyl scaffold. The tert-butyl group enhances lipophilicity and steric bulk, which can influence binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-tert-butyl-5-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)15-10-9-13(11-14(15)16(18)19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPDISHICLITKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Oxidation

A widely documented approach for analogous biphenyl carboxylic acids involves Friedel-Crafts alkylation followed by oxidation. For example, 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 5748-42-5) is synthesized via:

  • Friedel-Crafts Alkylation : Reacting tert-butylbenzene with a brominated biphenyl precursor in the presence of AlCl₃ and nitrobenzene .

  • Oxidation : Treating the intermediate with aqueous sodium hypobromite (NaOBr) in dioxane to convert a methyl or bromo group to a carboxylic acid .

Adaptation for 3-Carboxylic Acid Derivative
To synthesize the 3-carboxylic acid isomer, the starting material must feature a functional group (e.g., methyl or bromo) at the 3-position. For instance:

  • Step 1 : Use 3-bromo-4'-tert-butylbiphenyl as the substrate.

  • Step 2 : Oxidize the bromo group to carboxylic acid via a Kornblum or haloform reaction.

Reaction Conditions

StepReagentsSolventTemperatureYield
1AlCl₃Nitrobenzene25–40°C~60%
2NaOBrDioxane80–100°C~45%

This method’s limitations include the use of toxic nitrobenzene and moderate yields due to steric effects from the tert-butyl group .

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling offers superior regioselectivity for constructing biphenyl frameworks. A plausible route involves:

  • Boronic Acid Preparation : Synthesize 3-carboxy-phenylboronic acid.

  • Coupling : React with 4-tert-butylbromobenzene using a Pd catalyst (e.g., Pd(PPh₃)₄).

Optimization Insights

  • Catalyst : Pd(PPh₃)₄ in THF/water (3:1).

  • Base : Na₂CO₃ to neutralize HBr byproducts.

  • Temperature : 80°C for 12 hours.

Advantages :

  • High functional group tolerance.

  • Scalable to industrial production.

Disadvantages :

  • Requires pre-functionalized boronic acids, which may need multi-step synthesis.

Ullmann-Type Coupling

Ullmann reactions facilitate biaryl bond formation using copper catalysts. For this compound:

  • Substrate Preparation : 3-iodobenzoic acid and 4-tert-butyliodobenzene.

  • Coupling : CuI, 1,10-phenanthroline, and K₃PO₄ in DMSO at 110°C.

Key Data

ParameterValue
Yield50–55%
Purity>95%

This method avoids expensive palladium catalysts but suffers from longer reaction times (>24 hours) .

Oxidation of Methyl-Substituted Precursors

Direct oxidation of a methyl group to carboxylic acid is feasible using strong oxidants:

  • Substrate : 4-(tert-butyl)-3-methylbiphenyl.

  • Oxidation : KMnO₄ in acidic or basic conditions.

Reaction Protocol

  • Conditions : 5% KMnO₄, H₂SO₄, reflux for 8 hours.

  • Yield : ~70% (with over-oxidation byproducts).

Comparison of Oxidants

OxidantSolventTemp (°C)Yield
KMnO₄H₂O/H⁺10070%
NaOBrDioxane8045%
CrO₃Acetic acid12060%

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost, safety, and minimal waste. Friedel-Crafts and Suzuki methods are most viable:

  • Friedel-Crafts : Requires recycling AlCl₃ and nitrobenzene to reduce environmental impact.

  • Suzuki : Pd recovery systems are essential to lower costs.

Green Chemistry Alternatives

  • Replace nitrobenzene with ionic liquids.

  • Use microwave-assisted reactions to reduce time and energy.

Scientific Research Applications

Antifungal Activity

Research has shown that compounds derived from biphenyl-4-carboxylic acid exhibit notable antifungal properties. For example:

Fungal StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Candida albicans512 - 1024
Candida tropicalis512

The presence of bulky groups like tert-butyl near the ester function has been correlated with enhanced bioactivity against fungal strains. The proposed mechanism involves disrupting fungal cell membranes, potentially interacting with sterols to increase permeability and induce cell death .

Case Studies

  • Study on Candida Species: In vitro assays demonstrated varying degrees of activity against multiple Candida strains, highlighting the efficacy of this compound against C. tropicalis at lower MIC values compared to other tested esters.
  • Comparative Analysis: Some esters exhibited superior activity; however, the unique structural attributes of 4-(tert-butyl)-[1,1'-biphenyl]-3-carboxylic acid maintained a favorable profile among simpler esters.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Oxidation Reactions: Can be oxidized to form carboxylic acids.
  • Reduction Reactions: Capable of being reduced to alcohols.
  • Substitution Reactions: The biphenyl core can undergo electrophilic aromatic substitution for further functionalization.

Material Science

In material science, this compound is utilized in developing polymers and materials with specific electronic properties. The compound's steric and electronic characteristics make it suitable for applications requiring enhanced stability and reactivity.

Catalysis

The compound can act as a ligand in catalytic processes due to its steric and electronic properties. It coordinates with metal centers to facilitate various chemical reactions, enhancing reaction rates and selectivity.

Drug Development

Given its biological activity, this compound is being explored as a lead candidate in developing antifungal agents or as a scaffold for further modifications aimed at improving efficacy and reducing toxicity.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bulky tert-butyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Biphenyl Carboxylic Acids

4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic Acid
  • Structure : tert-Butyl at 4'-position; carboxylic acid at 4-position.
  • Key Differences : Positional isomerism reduces steric hindrance near the carboxylic acid group compared to the 3-carboxylic acid analog. This may enhance solubility in polar solvents .
  • Applications : Used as an intermediate in Suzuki-Miyaura couplings for drug discovery.
4-Butyl-3-Methyl-[1,1'-biphenyl]-4-carboxylic Acid
  • Structure : Butyl chain at 4-position; methyl at 3-position.

Halogenated Derivatives

4-(4-(tert-Butylbenzamido)-6-chloro-[1,1'-biphenyl]-3-carboxylic Acid (4f)
  • Structure : Chloro substituent at 6-position; tert-butylbenzamido group at 4-position.
  • Properties :
    • Melting Point : 249–252°C .
    • LCMS Purity : 100% .
    • HRMS : m/z 408.1367 (calcd), 408.1371 (obs) .
  • Activity : Demonstrates antiparasitic activity against kinetoplastids, likely due to enhanced electron-withdrawing effects from the chloro group .
4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic Acid
  • Structure : Fluoro at 4-position; methyl at 5-position.
  • Properties :
    • Molecular Weight : 230.23 g/mol .
    • Purity : 98% .
  • Applications : Fluorine’s electronegativity may improve binding specificity in enzyme inhibition .

Methoxy and Hydroxy Derivatives

4-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid (Diflunisal Analog)
  • Structure : Hydroxy at 4-position; carboxylic acid at 3-position.
  • Properties :
    • CAS : 323-87-5 .
    • Molecular Weight : 214.22 g/mol .
  • Activity : Diflunisal (2',4'-difluoro-4-hydroxy derivative) is an NSAID; the hydroxy group enhances hydrogen-bonding interactions with cyclooxygenase enzymes .
4-(4-(tert-Butylbenzamido)-6-chloro-4′-methoxy-[1,1'-biphenyl]-3-carboxylic Acid (4i)
  • Structure : Methoxy at 4′-position; tert-butylbenzamido at 4-position.
  • Properties :
    • Yield : 71% .
    • LCMS Retention Time : 4.361 min .

Methyl-Substituted Derivatives

3′-Methyl-[1,1'-biphenyl]-4-carboxylic Acid
  • Structure : Methyl at 3′-position; carboxylic acid at 4-position.
  • CAS : 5728-33-6 .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Activity/Use References
4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid tert-Butyl (4), COOH (3) C₁₇H₁₈O₂ 254.32 N/A Intermediate in drug synthesis
4f (Chloro derivative) Cl (6), tert-butylbenzamido (4) C₂₄H₂₂ClNO₃ 408.14 249–252 Antiparasitic
4i (Methoxy derivative) OMe (4′), Cl (6) C₂₅H₂₄ClNO₄ 438.15 237–239 Antiparasitic
Diflunisal F (2',4'), OH (4) C₁₃H₈F₂O₃ 250.20 N/A NSAID

Table 2: Spectral Data for Key Analogs

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
4f (Chloro derivative) 12.25 (s, 1H, COOH), 8.98 (s, 1H) 169.2 (COOH), 164.8 (amide) 408.1367 (calcd)
4i (Methoxy derivative) 12.25 (s, 1H, COOH), 7.05 (d, J=8.6 Hz) 159.0 (C-OCH₃), 55.2 (OCH₃) 438.1473 (calcd)

Key Findings and Insights

Biological Activity : Chloro and methoxy substituents enhance antiparasitic activity, while hydroxy groups (e.g., diflunisal) favor anti-inflammatory applications .

Synthetic Yields : Methoxy-substituted analogs (e.g., 4i, 71% yield) are synthesized less efficiently than chloro derivatives (4f, 93% yield), possibly due to steric challenges .

Biological Activity

4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its biphenyl structure with a tert-butyl group and a carboxylic acid functional group. This configuration influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, similar to other compounds within its structural class .
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially influencing metabolic pathways such as those involving GLP-1 (glucagon-like peptide-1), which plays a crucial role in glucose metabolism .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available literature:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatoryPotential to inhibit inflammatory pathways through enzyme modulation.
Metabolic RegulationMay act as a GLP-1 receptor agonist, influencing insulin secretion.
AntimicrobialShows activity against certain bacterial strains; further studies needed.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cell lines (MCF-7, SK-BR-3) and glioblastoma cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Inflammation Studies : Research indicated that this compound could reduce pro-inflammatory cytokine levels in cellular models of inflammation, suggesting its potential as an anti-inflammatory agent .
  • GLP-1 Receptor Activation : A study highlighted its role as a GLP-1 receptor agonist, which could be beneficial for diabetes management by enhancing insulin secretion and reducing blood glucose levels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid, and how can computational methods enhance reaction efficiency?

  • Methodological Answer : Begin with Suzuki-Miyaura coupling to assemble the biphenyl core, followed by tert-butyl group introduction via Friedel-Crafts alkylation. Optimize reaction conditions (e.g., catalyst loading, solvent polarity) using computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) to predict transition states and energy barriers . Validate predictions with experimental trials, focusing on yield improvement and byproduct reduction.

Q. How should purification protocols be designed to isolate this compound with high purity?

  • Methodological Answer : Use gradient recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) to exploit solubility differences. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and confirm using melting point analysis (reference: 156–160°C for structurally similar biphenyl derivatives) . For trace impurities, employ preparative TLC with silica gel and dichloromethane/hexane eluents.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine 1H^1H/13C^{13}C-NMR to confirm aromatic proton environments and tert-butyl group integration. Validate carboxylic acid functionality via IR spectroscopy (C=O stretch ~1700 cm1^{-1}) and LC-MS for molecular ion detection (expected [M-H]^- at m/z 283.3). Cross-reference with published data for analogous biphenylcarboxylic acids .

Q. How can this compound serve as an intermediate in drug discovery pipelines?

  • Methodological Answer : Its biphenyl core and carboxylic acid group make it suitable for derivatization into kinase inhibitors or anti-inflammatory agents. Perform structure-activity relationship (SAR) studies by modifying the tert-butyl group or introducing substituents at the 4-position. Use in vitro assays (e.g., COX-2 inhibition) to prioritize lead compounds .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : If NMR signals deviate from expected patterns (e.g., unexpected splitting), consider dynamic effects like hindered rotation of the tert-butyl group. Perform variable-temperature NMR to assess conformational mobility. Cross-validate with X-ray crystallography for absolute configuration confirmation .

Q. What strategies mitigate scale-up challenges in biphenyl synthesis?

  • Methodological Answer : Address heterogeneous reaction conditions by optimizing solvent systems (e.g., switch from THF to DMF for better solubility). Implement flow chemistry to enhance heat/mass transfer and reduce side reactions. Monitor reactor design parameters (e.g., residence time, mixing efficiency) using computational fluid dynamics .

Q. How to model structure-property relationships for solubility and bioavailability?

  • Methodological Answer : Use COSMO-RS simulations to predict logP and aqueous solubility. Validate experimentally via shake-flask assays (octanol/water partitioning). Correlate tert-butyl steric effects with membrane permeability using Caco-2 cell monolayers. Adjust substituents (e.g., methyl vs. trifluoromethyl) to balance lipophilicity and solubility .

Q. What experimental designs identify degradation pathways under storage conditions?

  • Methodological Answer : Conduct forced degradation studies under ICH guidelines:

  • Thermal stress : Heat at 60°C for 48 hours.
  • Hydrolytic stress : Expose to 0.1 M HCl/NaOH.
  • Oxidative stress : Treat with 3% H2_2O2_2.
    Analyze degradation products via UPLC-QTOF-MS and propose pathways (e.g., decarboxylation or tert-butyl cleavage) .

Q. How to integrate high-throughput screening (HTS) for derivative libraries?

  • Methodological Answer : Design a 96-well plate format for parallel synthesis. Use automated liquid handlers for reagent dispensing. Screen against target proteins (e.g., EGFR kinase) via fluorescence polarization assays. Apply multivariate analysis to identify hits with IC50_{50} < 1 µM .

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